molecular formula C9H12ClN3 B1602059 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine CAS No. 748733-00-8

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B1602059
CAS No.: 748733-00-8
M. Wt: 197.66 g/mol
InChI Key: BKHHSQPVWCZMBL-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound features a chloromethyl group at the second position and a pyrrolidinyl group at the fourth position of the pyrimidine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyrimidine ring, which can be achieved through the condensation of appropriate precursors such as urea and β-diketones.

    Chloromethylation: The chloromethyl group is introduced using chloromethylation reagents such as chloromethyl methyl ether (MOMCl) or paraformaldehyde in the presence of a strong acid like hydrochloric acid.

    Pyrrolidinylation: The pyrrolidinyl group is introduced through nucleophilic substitution reactions. Pyrrolidine can be reacted with the chloromethylated pyrimidine under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding aldehydes or carboxylic acids and reduction to form alcohols.

    Cyclization: The compound can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Pyrimidine aldehydes or carboxylic acids.

    Reduction: Pyrimidine alcohols.

Scientific Research Applications

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antiviral, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)pyrimidine: Lacks the pyrrolidinyl group, making it less versatile in certain synthetic applications.

    4-(Pyrrolidin-1-yl)pyrimidine: Lacks the chloromethyl group, limiting its reactivity in nucleophilic substitution reactions.

    2-(Bromomethyl)-4-(pyrrolidin-1-yl)pyrimidine: Similar structure but with a bromomethyl group, which may exhibit different reactivity and selectivity.

Uniqueness

2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine is unique due to the presence of both the chloromethyl and pyrrolidinyl groups, providing a balance of reactivity and stability. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Properties

IUPAC Name

2-(chloromethyl)-4-pyrrolidin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c10-7-8-11-4-3-9(12-8)13-5-1-2-6-13/h3-4H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKHHSQPVWCZMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558747
Record name 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

748733-00-8
Record name 2-(Chloromethyl)-4-(pyrrolidin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90558747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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